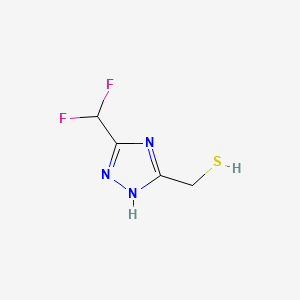![molecular formula C10H19FN2O4S B13458865 tert-butylN-{[(2S)-1-(fluorosulfonyl)pyrrolidin-2-yl]methyl}carbamate](/img/structure/B13458865.png)
tert-butylN-{[(2S)-1-(fluorosulfonyl)pyrrolidin-2-yl]methyl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-{[(2S)-1-(fluorosulfonyl)pyrrolidin-2-yl]methyl}carbamate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a fluorosulfonyl-substituted pyrrolidine ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for various applications in chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[(2S)-1-(fluorosulfonyl)pyrrolidin-2-yl]methyl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorosulfonyl Group: The fluorosulfonyl group is introduced via a sulfonylation reaction using a fluorosulfonylating agent.
Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the intermediate with tert-butyl carbamate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of tert-butyl N-{[(2S)-1-(fluorosulfonyl)pyrrolidin-2-yl]methyl}carbamate may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
tert-Butyl N-{[(2S)-1-(fluorosulfonyl)pyrrolidin-2-yl]methyl}carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can lead to the formation of various substituted pyrrolidine derivatives.
科学的研究の応用
tert-Butyl N-{[(2S)-1-(fluorosulfonyl)pyrrolidin-2-yl]methyl}carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of tert-butyl N-{[(2S)-1-(fluorosulfonyl)pyrrolidin-2-yl]methyl}carbamate involves its interaction with molecular targets such as enzymes or receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrrolidine ring and tert-butyl carbamate group contribute to the compound’s overall stability and reactivity, influencing its biological effects.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective group properties but lacking the fluorosulfonyl and pyrrolidine functionalities.
N-Boc-protected anilines: Compounds with a tert-butyl carbamate group used in organic synthesis, but with different reactivity and applications.
Fluorosulfonyl-substituted pyrrolidines: Compounds with similar fluorosulfonyl groups but different substituents on the pyrrolidine ring.
Uniqueness
tert-Butyl N-{[(2S)-1-(fluorosulfonyl)pyrrolidin-2-yl]methyl}carbamate is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. This makes it valuable for specific applications where both the protective carbamate group and the reactive fluorosulfonyl group are required.
特性
分子式 |
C10H19FN2O4S |
|---|---|
分子量 |
282.33 g/mol |
IUPAC名 |
tert-butyl N-[[(2S)-1-fluorosulfonylpyrrolidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C10H19FN2O4S/c1-10(2,3)17-9(14)12-7-8-5-4-6-13(8)18(11,15)16/h8H,4-7H2,1-3H3,(H,12,14)/t8-/m0/s1 |
InChIキー |
LOWQYVSJKLPHJK-QMMMGPOBSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCCN1S(=O)(=O)F |
正規SMILES |
CC(C)(C)OC(=O)NCC1CCCN1S(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


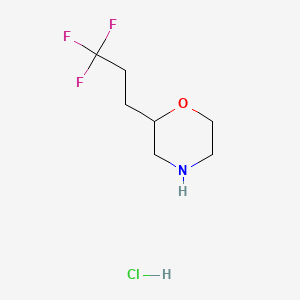


![5-Bromo-2,3-dihydrospiro[indene-1,4'-piperidin]-3-one hydrochloride](/img/structure/B13458799.png)

![Methyl 2-amino-3-[2-(propan-2-yloxy)phenyl]propanoate hydrochloride](/img/structure/B13458804.png)
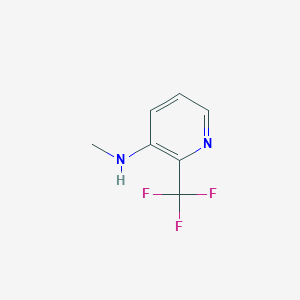
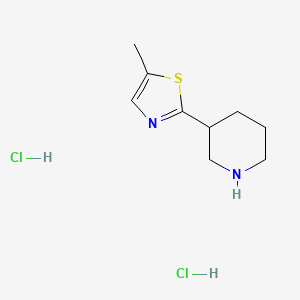
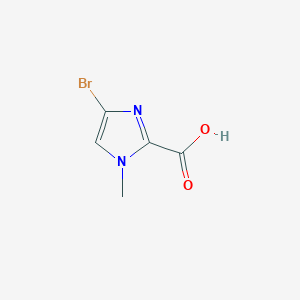


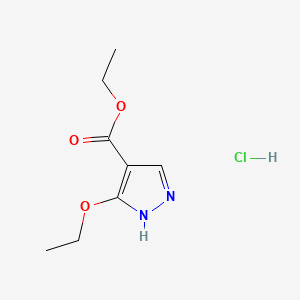
![8,8-Difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride](/img/structure/B13458850.png)
